molecular formula C36H48O5 B1228796 Estrofem CAS No. 65296-29-9

Estrofem

カタログ番号: B1228796
CAS番号: 65296-29-9
分子量: 560.8 g/mol
InChIキー: YUSCRGFYKCAQHE-HQFNMCNFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Estrofem, also known as this compound, is a useful research compound. Its molecular formula is C36H48O5 and its molecular weight is 560.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Hormone Replacement Therapy

Clinical Indications:
Estrofem is mainly indicated for the treatment of menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis prevention. It helps restore estrogen levels in women who are experiencing a decline due to menopause.

Mechanism of Action:
this compound works by binding to estrogen receptors, mimicking the effects of endogenous estrogen. This action leads to the suppression of gonadotropin secretion (FSH and LH) and contributes to improvements in vaginal cytology and urogenital health .

Clinical Trials:
The Women's Health Initiative (WHI) study highlighted the benefits and risks associated with HRT. In this large-scale trial involving over 8,500 postmenopausal women, it was found that while HRT could reduce the risk of hip fractures and colorectal cancer, it also presented risks for cardiovascular diseases and breast cancer .

Management of Osteoporosis

This compound is effective in reducing the risk of osteoporosis-related fractures in postmenopausal women. Estrogen plays a crucial role in maintaining bone density; therefore, its supplementation can significantly decrease the incidence of fractures associated with osteoporosis .

Treatment of Urogenital Symptoms

This compound has demonstrated efficacy in alleviating urogenital symptoms related to estrogen deficiency, such as atrophic vaginitis and lower urinary tract dysfunction. Clinical studies indicate that patients receiving this compound report significant improvements in vaginal health and urinary function .

Cardiovascular Health

Research indicates that estrogen therapy may have beneficial effects on lipid profiles by decreasing low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) levels . However, these benefits must be weighed against potential risks of cardiovascular events associated with long-term use.

Neuroprotective Effects

Emerging studies suggest that this compound may exert neuroprotective effects. Estradiol has been shown to influence synaptic plasticity and cognitive function through various mechanisms involving neurotransmitter systems . For instance, it modulates N-methyl-D-aspartate receptor activity, which is essential for learning and memory processes.

Case Study 1: Osteoporosis Prevention

A study involving 500 postmenopausal women demonstrated that those treated with this compound showed a significant increase in bone mineral density compared to those who did not receive HRT. The treatment group exhibited a 10% increase in lumbar spine BMD over two years .

Case Study 2: Urogenital Health Improvement

In a clinical trial focused on urogenital symptoms, women receiving this compound reported a 70% improvement in symptoms of vaginal dryness and discomfort after three months of treatment compared to a control group .

Risks Associated with this compound Use

While this compound provides numerous benefits, it is essential to consider its risks:

  • Increased risk of breast cancer with prolonged use.
  • Potential cardiovascular risks.
  • Need for regular monitoring through mammograms and breast examinations .

特性

CAS番号

65296-29-9

分子式

C36H48O5

分子量

560.8 g/mol

IUPAC名

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3.C18H24O2/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t13-,14-,15+,16-,17+,18+;14-,15-,16+,17+,18+/m11/s1

InChIキー

YUSCRGFYKCAQHE-HQFNMCNFSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

異性体SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O

正規SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

同義語

estradiol, estriol drug combination
Estrofem
Estrofen

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。